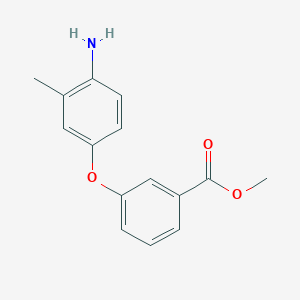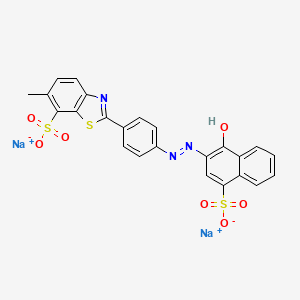
2-Methyl-2-(3-methylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2-(3-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . This compound is also known by other names such as “2-Methyl-2-(M-tolyloxy)propanoic acid” and "Propionic acid, 2-methyl-2-(m-tolyloxy)-" .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(3-methylphenoxy)propanoic acid” is 1S/C11H14O3/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent Synthesis
2-Methyl-2-(3-methylphenoxy)propanoic acid may serve as a precursor in the synthesis of novel therapeutic agents. Its structure could be utilized to create ester or amide derivatives that might interact with biological targets, potentially leading to the development of new medications .
Agriculture: Herbicide Development
In agriculture, this compound could be explored for its potential as a herbicide or a growth regulator. Its phenoxy group is structurally similar to that found in certain plant growth hormones, which could be leveraged to control unwanted vegetation or to regulate crop growth .
Material Science: Polymer Modification
The compound’s carboxylic acid group allows for reactions that can lead to polymer chain modifications. This could be particularly useful in creating specialized coatings or adhesives with improved properties such as enhanced durability or specific adhesion characteristics .
Environmental Science: Eco-Friendly Solvent Formulation
Due to its potential biodegradability, 2-Methyl-2-(3-methylphenoxy)propanoic acid could be investigated as a component in eco-friendly solvent formulations. These solvents could be used in various industrial processes, reducing the environmental impact of chemical waste .
Biochemistry: Enzyme Inhibition Studies
This compound could be used in biochemistry for enzyme inhibition studies. By observing its interaction with enzymes, researchers can gain insights into enzyme mechanisms and design inhibitors that could regulate metabolic pathways or treat diseases .
Pharmacology: Drug Delivery Systems
In pharmacology, the compound’s ability to form esters and amides makes it a candidate for developing prodrugs or drug delivery systems. These systems can improve the solubility, stability, and bioavailability of active pharmaceutical ingredients .
Analytical Chemistry: Chromatography Standards
2-Methyl-2-(3-methylphenoxy)propanoic acid could be used as a standard in chromatographic analysis due to its unique chemical properties. It can help in the calibration of equipment and the quantification of similar compounds in mixtures .
Chemical Engineering: Process Optimization
In chemical engineering, this compound could be involved in process optimization studies. Its reactions and behavior under different conditions can provide valuable data for scaling up chemical processes and improving efficiency in production .
Safety and Hazards
This compound has been classified with the hazard statements H302, H319, and H335, indicating that it may be harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methyl-2-(3-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURFMLIOSFSAPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201706 |
Source


|
| Record name | Propionic acid, 2-methyl-2-(m-tolyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-methylphenoxy)propanoic acid | |
CAS RN |
53498-64-9 |
Source


|
| Record name | Propionic acid, 2-methyl-2-(m-tolyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-methyl-2-(m-tolyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














